ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that features a benzofuran and chromen structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through iodine-induced cyclization of appropriate precursors.
Formation of Chromen Core: The chromen core can be synthesized through the reaction of salicylaldehyde with substituted aromatic amines in the presence of a solvent.
Coupling of Benzofuran and Chromen Cores: The benzofuran and chromen cores are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Chromen Derivatives: These compounds share the chromen core and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its combined benzofuran and chromen structures, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C29H24O7 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate |
InChI |
InChI=1S/C29H24O7/c1-4-33-29(31)17(2)34-25-15-21-22(24-13-19-11-8-12-23(32-3)28(19)36-24)16-27(30)35-26(21)14-20(25)18-9-6-5-7-10-18/h5-17H,4H2,1-3H3 |
InChI Key |
QVXHLEFCTUERCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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